molecular formula C9H14N2O4S B5517068 acetic acid;(NZ)-N-[2-(hydroxyamino)-1-thiophen-2-ylpropylidene]hydroxylamine

acetic acid;(NZ)-N-[2-(hydroxyamino)-1-thiophen-2-ylpropylidene]hydroxylamine

Cat. No.: B5517068
M. Wt: 246.29 g/mol
InChI Key: HBTKOLOWBUJMSK-VILQZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;(NZ)-N-[2-(hydroxyamino)-1-thiophen-2-ylpropylidene]hydroxylamine is a complex organic compound that combines the properties of acetic acid and hydroxylamine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(NZ)-N-[2-(hydroxyamino)-1-thiophen-2-ylpropylidene]hydroxylamine typically involves the reaction of hydroxylamine hydrochloride with acetic acid under controlled conditions. The reaction is carried out in an acidic medium to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the purity and yield of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(NZ)-N-[2-(hydroxyamino)-1-thiophen-2-ylpropylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various oxides, reduced hydroxylamine derivatives, and substituted compounds, depending on the reagents and conditions used .

Scientific Research Applications

Acetic acid;(NZ)-N-[2-(hydroxyamino)-1-thiophen-2-ylpropylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of acetic acid;(NZ)-N-[2-(hydroxyamino)-1-thiophen-2-ylpropylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid;(NZ)-N-[2-(hydroxyamino)-1-thiophen-2-ylpropylidene]hydroxylamine include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

acetic acid;(NZ)-N-[2-(hydroxyamino)-1-thiophen-2-ylpropylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.C2H4O2/c1-5(8-10)7(9-11)6-3-2-4-12-6;1-2(3)4/h2-5,8,10-11H,1H3;1H3,(H,3,4)/b9-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTKOLOWBUJMSK-VILQZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NO)C1=CC=CS1)NO.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=N/O)/C1=CC=CS1)NO.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.